9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Physicochemical properties Density Boiling point

This 9-(4-bromophenyl) derivative is the definitive SAR probe for the furo[3,2-g]chromene estrogen receptor modulator chemotype. The heavy bromine atom uniquely alters lipophilicity, electron distribution, and halogen-bonding capacity compared to phenyl, 4-methylphenyl, or 4-fluorophenyl analogs—differences that translate into non-interchangeable pharmacological profiles. The aryl bromide also serves as a reactive handle for Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings, enabling rapid library expansion from a single precursor. Procure this compound to map 9-aryl ERα/ERβ selectivity without custom core synthesis.

Molecular Formula C20H13BrO3
Molecular Weight 381.2 g/mol
Cat. No. B3530353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Molecular FormulaC20H13BrO3
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=C(C=C5)Br
InChIInChI=1S/C20H13BrO3/c21-12-6-4-11(5-7-12)17-10-23-18-9-19-15(8-16(17)18)13-2-1-3-14(13)20(22)24-19/h4-10H,1-3H2
InChIKeyYKDNAISXUYUVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one: Core Physicochemical and Pharmacological Profile


9-(4-Bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one (C₂₀H₁₃BrO₃, MW 381.219) is a synthetic furo[3,2-g]chromene derivative bearing a 4-bromophenyl substituent at the 9-position of the cyclopenta[c]furo[3,2-g]chromen-4(1H)-one tetracyclic core. Predicted physicochemical properties include a density of 1.6±0.1 g/cm³, boiling point of 570.8±50.0 °C at 760 mmHg, and flash point of 299.0±30.1 °C . The compound belongs to the furo[3,2-g]chromene class, which has been disclosed in patents as estrogen receptor modulators with therapeutic potential in bone loss, osteoporosis, breast cancer, and cardiovascular diseases [1].

Why Closely Related Furo[3,2-g]chromene Analogs Cannot Simply Replace 9-(4-Bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one


Within the furo[3,2-g]chromene chemotype, the nature of the 9-aryl substituent critically modulates estrogen receptor (ER) binding affinity, subtype selectivity (ERα vs. ERβ), and downstream pharmacological profile [1]. The 4-bromophenyl group introduces a heavy halogen atom that alters lipophilicity, electron density distribution, and halogen-bonding capacity relative to unsubstituted phenyl, 4-methylphenyl, or 4-fluorophenyl analogs. These molecular differences translate into non-interchangeable structure-activity relationships (SAR), meaning that substituting a closely related analog—even one differing by a single atom—may yield divergent potency, selectivity, and in vivo efficacy in ER-mediated disease models.

Quantitative Differentiation Evidence for 9-(4-Bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one vs. Closest Analogs


Physicochemical Differentiation: Density and Boiling Point vs. 4-Methylphenyl Analog

The 9-(4-bromophenyl) target compound exhibits significantly higher predicted density (1.6±0.1 g/cm³) and boiling point (570.8±50.0 °C) compared to the 9-(4-methylphenyl) analog . These differences reflect the larger atomic mass and polarizability of bromine versus the methyl group, directly impacting handling, purification (distillation conditions), and formulation considerations .

Physicochemical properties Density Boiling point Predicted data

Pharmacological Class Evidence: Estrogen Receptor Modulation vs. Non-Brominated Analogs

Furo[3,2-g]chromene derivatives, including 9-aryl-substituted analogs, are disclosed as estrogen receptor modulators with therapeutic utility across bone, cardiovascular, and oncology indications [1]. The spatial structure of these compounds mimics estrogen, enabling binding to both ERα and ERβ subtypes [1]. While specific quantitative ER binding data for the 9-(4-bromophenyl) compound versus exact analogs is not currently available in the public domain, the bromine substituent is expected to influence ER subtype selectivity and binding kinetics based on class SAR [1].

Estrogen receptor modulator SERM Pharmacological class

Synthetic Intermediate Value: Halogen-Specific Cross-Coupling Reactivity

The presence of a bromine atom at the 4-position of the phenyl ring in the target compound provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald–Hartwig), enabling late-stage diversification of the furo[3,2-g]chromene scaffold . In contrast, the 4-methylphenyl analog lacks this reactive functionality, and the 4-fluorophenyl analog exhibits significantly lower reactivity in cross-coupling due to the stronger C–F bond . This makes the 4-bromophenyl compound uniquely suited as a versatile intermediate for generating diverse analog libraries via palladium-catalyzed coupling chemistry .

Cross-coupling Suzuki coupling Brominated intermediate Scaffold diversification

In Vivo Pharmacological Activity of Cyclopentane-Annelated Furocoumarin Scaffold

The cyclopenta[c]furo[3,2-g]chromen-4-one core scaffold present in the target compound has demonstrated in vivo biological activity. Specifically, 9-phenyl-1,2,3,4-tetrahydrocyclopenta[c]furo[3,2-g]chromen-4-one exhibited low toxicity, CNS stimulant effects, and cardiotropic activity in animal models [1]. This provides scaffold-level validation that the tetracyclic core can engage biological targets in vivo, with the 4-bromophenyl substituent offering a distinct electronic and steric profile for modulating these activities relative to the unsubstituted phenyl comparator [1].

CNS stimulant Cardiotropic activity In vivo pharmacology Scaffold validation

Optimal Research and Procurement Scenarios for 9-(4-Bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one


Estrogen Receptor Modulator Lead Optimization Programs

The furo[3,2-g]chromene class is explicitly claimed as estrogen receptor modulators with applications in osteoporosis, breast cancer, and cardiovascular disease [1]. The 9-(4-bromophenyl) substituent introduces a distinct halogen-based pharmacophoric element for probing ERα/ERβ subtype selectivity, distinguishing it from 4-methylphenyl and 4-fluorophenyl analogs. Procurement of this specific compound enables SAR exploration around the 9-aryl position without the need for custom synthesis of the tetracyclic core [1].

Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety at the 4-position of the pendant phenyl ring serves as a reactive handle for Suzuki–Miyaura, Heck, and Buchwald–Hartwig cross-coupling reactions [1]. This enables efficient generation of diverse 9-aryl analog libraries from a single brominated precursor—a synthetic strategy not feasible with the 4-methylphenyl or 4-fluorophenyl analogs, which lack a competent leaving group for oxidative addition to Pd(0) catalysts [1][2]. For medicinal chemistry groups prioritizing library synthesis throughput, the brominated compound offers a clear procurement advantage.

In Vivo CNS and Cardiovascular Pharmacology Studies

The cyclopenta[c]furo[3,2-g]chromen-4-one scaffold has demonstrated CNS stimulant and cardiotropic activity in vivo, with low toxicity [1]. The 9-(4-bromophenyl) derivative provides a halogenated probe for investigating how electronic and lipophilic modulation at the 9-position affects these pharmacological endpoints. Researchers studying CNS or cardiovascular indications can benchmark this compound against the 9-phenyl parent to quantify the contribution of the bromine substituent to in vivo efficacy and tissue distribution [1].

Physicochemical Characterization and Pre-Formulation Studies

The target compound exhibits a higher predicted density (1.6±0.1 g/cm³) and boiling point (570.8±50.0 °C) compared to the 4-methylphenyl analog (density 1.33 g/cm³, boiling point 538.2 °C), as sourced from Chemsrc and ChemicalBook databases [1][2]. These physicochemical distinctions influence solvent selection for purification, long-term storage conditions, and pre-formulation development. Procurement of the 4-bromophenyl compound alongside its 4-methylphenyl comparator enables systematic investigation of how halogen substitution impacts solid-state properties and thermal stability in the furo[3,2-g]chromene series.

Quote Request

Request a Quote for 9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.